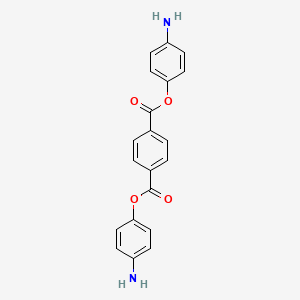

![molecular formula C9H10BrNOS B600009 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 10513-26-5](/img/structure/B600009.png)

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

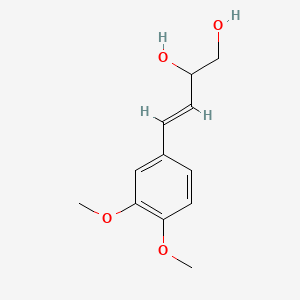

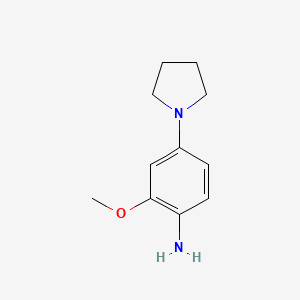

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (BDT) is a synthetic compound that has recently been studied for its potential applications in scientific research. BDT is a five-membered heterocyclic compound containing a thiazole ring with a bromo substituent at the 2-position. It is a white crystalline solid that is soluble in polar organic solvents and has a melting point of 162-164°C.

Applications De Recherche Scientifique

Application in Microbiology

Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds have been found to be potent selective lasB quorum sensing inhibitors of Gram-negative bacteria .

Method of Application

The compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa . Three compounds (3, 6, and 7) that did not affect the growth of the bacteria were chosen for the evaluation of quorum sensing inhibitor activities .

Results and Outcomes

In the LasB system, compounds 3, 6, and 7 showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively . No activity was observed in the PqsR system, suggesting the selectivity of the compound toward the LasB system . In addition, compound 7 showed moderate anti-biofilm formation of Pseudomonas aeruginosa . Docking studies revealed that compounds 3, 6, and 7 bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds 4-NPO .

Application in Organic Chemistry

2-Bromo-1,4-dimethylbenzene was used in the synthesis of 2,5,2′,5′- tetrakis methylbiphenyl via Yamamoto coupling reaction .

Method of Application

The Yamamoto coupling reaction is a cross-coupling reaction used to form biaryls through the use of a nickel catalyst. In this case, 2-Bromo-1,4-dimethylbenzene would be reacted with a Grignard or organozinc reagent in the presence of a nickel catalyst to form the biaryl product .

Results and Outcomes

The result of this reaction would be the formation of 2,5,2′,5′- tetrakis methylbiphenyl . This compound could have potential applications in materials science, as biaryl compounds are often used in the synthesis of organic semiconductors and other electronic materials .

Propriétés

IUPAC Name |

2-bromo-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNOS/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEYODFGGPSBMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735509 |

Source

|

| Record name | 2-Bromo-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one | |

CAS RN |

10513-26-5 |

Source

|

| Record name | 2-Bromo-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![:[9,9/'-Bi-4H-naphtho[2,3-b]pyran]-4,4/'-dione,2,2/',3,3/'-tetrahydro-5,6,6/',8,8/'-pentahydroxy-2,2](/img/no-structure.png)

![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)

![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)